molecular formula C17H11BrClNO B1372401 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-71-3

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1372401
CAS No.: 1160253-71-3
M. Wt: 360.6 g/mol
InChI Key: YETYEXKFQLAKGS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

    Quinoline N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
  • 2-(4-Fluorophenyl)-6-methylquinoline-4-carbonyl chloride
  • 2-(4-Methylphenyl)-6-methylquinoline-4-carbonyl chloride

Uniqueness

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .

Biological Activity

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H12BrClN2O
  • CAS Number : 1160253-71-3
  • Chemical Structure : The compound features a quinoline backbone with a bromophenyl substituent and a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The carbonyl chloride moiety allows for nucleophilic attack by biological molecules, leading to the formation of stable adducts that can modulate enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition leads to decreased production of prostaglandins, mediating anti-inflammatory effects.
  • Anticancer Activity : The quinoline structure is known for its anticancer properties. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and tubulin dynamics .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below are some significant findings:

Anticancer Activity

A study investigating the cytotoxic effects of quinoline derivatives reported that this compound exhibited notable antiproliferative activity against various cancer cell lines, including:

  • Hep3B (liver cancer)
  • H460 (non-small-cell lung cancer)
  • COLO205 (colorectal adenocarcinoma)

The IC50 values for these cell lines ranged from 0.4 to 1.0 μM, indicating potent activity .

Enzyme Inhibition

Research has shown that the compound can inhibit key enzymes involved in metabolic processes. For instance, it was found to significantly reduce the activity of α-glucosidase, with an IC50 value of 156.8 µM, suggesting potential applications in managing diabetes by slowing carbohydrate absorption .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the bromophenyl or methyl groups can enhance or diminish biological activity. For example:

  • Substitutions at specific positions on the phenyl ring were found to improve enzyme inhibition potency.
  • The presence of electron-withdrawing groups (like bromine) has been correlated with increased activity against certain targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAnticancer and enzyme inhibition~156.8 µM
Ibuprofen-like derivativesStructureAnti-inflammatory~10 µM
Quinoline derivativesStructureAntiproliferative~0.4–1.0 µM

Case Studies

  • Anticancer Efficacy : A series of experiments demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, confirmed through flow cytometry and caspase activation assays.
  • Inhibition Studies : In vitro assays revealed that this compound effectively inhibits α-glucosidase, suggesting potential use in diabetes management.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETYEXKFQLAKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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